Home > Products > Screening Compounds P100644 > 3,3',5-triiodo-L-thyroninate
3,3',5-triiodo-L-thyroninate -

3,3',5-triiodo-L-thyroninate

Catalog Number: EVT-1597139
CAS Number:
Molecular Formula: C15H11I3NO4-
Molecular Weight: 649.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,3',5-triiodo-L-thyroninate is the anion resulting from the removal of the proton from the carboxylic acid group of 3,3',5-triiodo-L-thyronine. It is an alpha-amino-acid anion, a monocarboxylic acid anion and an iodothyroninate. It is a conjugate base of a 3,3',5-triiodo-L-thyronine.
Overview

3,3',5-triiodo-L-thyroninate, commonly referred to as triiodothyronine or T3, is a thyroid hormone that plays a crucial role in regulating metabolism, growth, and development in humans. It is synthesized from the amino acid tyrosine and contains three iodine atoms, which are critical for its biological activity. The compound is classified as a thyroid hormone and is primarily produced in the thyroid gland. Its physiological effects are mediated through binding to thyroid hormone receptors, influencing gene expression and metabolic processes.

Source and Classification

3,3',5-triiodo-L-thyroninate is derived from the iodination of thyronine, specifically through the enzymatic action of thyroperoxidase in the thyroid gland. The classification of this compound falls under the category of thyroid hormones, which also includes thyroxine (T4) and reverse triiodothyronine (rT3). It is essential for maintaining metabolic homeostasis and is involved in various physiological processes such as thermogenesis, lipid metabolism, and protein synthesis.

Synthesis Analysis

Methods

The synthesis of 3,3',5-triiodo-L-thyroninate can be achieved through various methods. One notable procedure involves the use of bromoacetyl bromide to modify 3,3',5-triiodo-L-thyronine. In a study published in the Journal of Chromatography, N-bromoacetyl-3,3',5-triiodo-L-thyronine was synthesized using a one-step procedure involving refluxing a solution of 3,3',5-triiodo-L-thyronine with bromoacetyl bromide in ethyl acetate. This method allows for the purification of the product through high-speed counter-current chromatography, yielding a pure compound characterized by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature and time to optimize yield. The resulting product can be processed in amounts ranging from picograms to several hundred milligrams, demonstrating flexibility in scale for laboratory applications.

Molecular Structure Analysis

Structure

The molecular structure of 3,3',5-triiodo-L-thyroninate consists of a phenolic ring with three iodine substituents at positions 3, 3', and 5. Its chemical formula is C15H12I3N-O4. The presence of iodine atoms significantly enhances its biological activity compared to its non-iodinated counterparts.

Data

  • Molecular Weight: Approximately 650.82 g/mol
  • Melting Point: Typically ranges around 170-175 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Reactions

The reactivity of 3,3',5-triiodo-L-thyroninate primarily involves its interaction with thyroid hormone receptors. It undergoes binding reactions that facilitate its action on target tissues. Additionally, it can participate in conjugation reactions with glucuronic acid or sulfate to form more water-soluble metabolites for excretion.

Technical Details

The binding affinity of triiodothyronine to thyroid hormone receptors is influenced by structural modifications. Research indicates that mutations in receptor proteins can significantly alter binding efficiency; for example, certain mutations can reduce T3 binding by up to 97% compared to wild-type receptors .

Mechanism of Action

Process

The mechanism of action for 3,3',5-triiodo-L-thyroninate involves its binding to thyroid hormone receptors located in the nucleus of target cells. Upon binding, the hormone-receptor complex interacts with specific DNA sequences (thyroid hormone response elements), leading to transcriptional regulation of genes involved in metabolic processes.

Data

This process is crucial for regulating metabolic rate, heart rate, and growth processes. The binding affinity order for various analogues indicates that T3 has a higher affinity for receptors compared to other forms like thyroxine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light.

Chemical Properties

  • pH: Solutions can vary based on concentration but are generally neutral.
  • Reactivity: Reacts with strong oxidizing agents; otherwise stable under standard laboratory conditions.
Applications

Scientific Uses

3,3',5-triiodo-L-thyroninate has several applications in scientific research and medicine:

  • Thyroid Function Tests: Used to assess thyroid function and diagnose disorders such as hypothyroidism or hyperthyroidism.
  • Metabolic Studies: Investigated for its role in metabolic regulation and energy expenditure.
  • Pharmaceutical Development: Used as a reference compound in drug development targeting thyroid-related conditions.
  • Cell Culture Applications: Employed as a supplement in cell culture media to study hormonal effects on cellular processes .
Biosynthesis and Peripheral Metabolism

Enzymatic Pathways of Deiodination: Role of Deiodinase Isoforms (DIO1, DIO2, DIO3)

The activation of the prohormone thyroxine (T4) to biologically active 3,3',5-triiodo-L-thyronine (T3) is primarily mediated through a family of selenoenzymes known as iodothyronine deiodinases. These integral membrane proteins orchestrate tissue-specific thyroid hormone activation and inactivation through regioselective removal of iodine atoms from the phenolic (outer) or tyrosyl (inner) rings of iodothyronines. Three distinct isoforms exhibit unique catalytic properties, substrate preferences, and regulatory mechanisms:

  • Type 1 Deiodinase (DIO1): Predominantly expressed in the liver, kidney, and thyroid gland, DIO1 exhibits both outer ring deiodinase (ORD) and inner ring deiodinase (IRD) activity. Its primary physiological roles involve:
  • Systemic T3 Production: Catalyzing the ORD of T4 to generate T3 (~40% of circulating T3 in humans originates from DIO1 activity) [1] [9].
  • Clearance of Reverse T3 (rT3): Degrading rT3 (3,3',5'-triiodothyronine) via ORD to 3,3'-T2, preventing its accumulation [1] [4].
  • Inactivation of Sulfated Metabolites: Utilizing its IRD activity to deiodinate sulfated conjugates of T4 (T4S) and T3 (T3S), facilitating their biliary and renal excretion [1] [4]. DIO1 is characterized by a relatively high Michaelis constant (Km ~1-2 µM for T4), high sensitivity to inhibition by propylthiouracil (PTU), and positive regulation by thyroid hormone (T3) [1] [4] [7].
  • Type 2 Deiodinase (DIO2): This enzyme, located in the endoplasmic reticulum (ER) membrane, possesses exclusively ORD activity. Its tissue distribution includes the central nervous system (CNS), pituitary gland, brown adipose tissue (BAT), skeletal muscle, thyroid gland, and placenta. DIO2 is crucial for:
  • Local Cellular T3 Production: Generating T3 from T4 primarily for intracellular use within DIO2-expressing tissues, significantly contributing to nuclear T3 receptor saturation (providing ~50% of nuclear T3 in tissues like brain and pituitary) [1] [4] [9].
  • Maintaining Tissue T3 Homeostasis: Its expression is negatively regulated by thyroid hormone (T3), allowing it to increase activity in hypothyroidism to buffer local T3 levels despite falling serum T4/T3 [1] [4]. DIO2 has a low Km for T4 (~1-4 nM), making it highly efficient at physiological T4 concentrations. It is relatively insensitive to PTU inhibition. A key regulatory mechanism involves ubiquitination: T4 binding triggers DIO2 ubiquitination by ubiquitin ligases (WSB1, TEB4), targeting it for proteasomal degradation, effectively creating an "on/off" switch. Deubiquitinases (USP33/20) can reverse this, stabilizing active DIO2, particularly in responses like cold exposure in BAT [1] [4].
  • Type 3 Deiodinase (DIO3): Exhibiting exclusively IRD activity, DIO3 is the primary inactivating enzyme. It is highly expressed in fetal tissues, placenta, pregnant uterus, adult brain, and skin, and is pathologically induced in critical illness and certain tumors (e.g., hemangiomas):
  • Thyroid Hormone Inactivation: Converts T4 to biologically inactive rT3 and T3 to 3,3'-T2, protecting tissues from excessive thyroid hormone action [1] [4] [9].
  • Fetal Development: Creates a "barrier" limiting T3 availability during critical periods of fetal development, allowing controlled growth and differentiation. DIO3 expression is high in immature tissues and decreases as differentiation requires T3 [1] [4] [8].
  • Terminal Degradation Pathway: Works sequentially with DIO1/DIO2 to degrade iodothyronines to non-iodinated thyronine. DIO3 expression is positively regulated by thyroid hormone and certain growth factors [1] [4].

Table 1: Key Characteristics of Deiodinase Isoforms Involved in T3 Metabolism

PropertyDIO1 (Type 1)DIO2 (Type 2)DIO3 (Type 3)
Primary ActivityORD & IRDORDIRD
Key ReactionT4→T3; rT3→3,3'-T2; T4S/T3S inactivationT4→T3T4→rT3; T3→3,3'-T2
Major Tissue LocationsLiver, Kidney, ThyroidCNS, Pituitary, BAT, Skeletal Muscle, PlacentaFetal Tissues, Placenta, Adult Brain, Skin
Km (T4)~1-2 µM (High)~1-4 nM (Low)~5-10 nM (Low)
PTU SensitivityHighLowLow
TH RegulationPositive (T3 induces)Negative (T3 represses)Positive (T3 induces)
Primary Physiological RoleSystemic T3 production, rT3 clearanceLocal cellular T3 supplyTH inactivation, fetal protection
Regulatory MechanismTranscriptionalTranscriptional & Post-translational (Ubiquitination/Deubiquitination)Transcriptional

Tissue-Specific Conversion Rates: Hepatic vs. Peripheral Tissue Contributions

The extrathyroidal conversion of T4 to T3 is a highly compartmentalized process, with significant quantitative and qualitative differences between tissues driven by the differential expression and regulation of deiodinases and thyroid hormone transporters:

  • Hepatic Contribution (DIO1 Dominant): The liver, expressing high levels of DIO1, is a major contributor to the circulating (plasma) pool of T3. It accounts for generating approximately 40-50% of the extrathyroidally produced T3 in humans under euthyroid conditions [1] [3]. This high capacity stems from the abundance of DIO1 and the liver's significant mass and blood flow. Hepatic DIO1 activity is highly sensitive to:
  • Thyroid Status: Increased in hyperthyroidism, decreased in hypothyroidism [1].
  • Nutritional Status: Markedly suppressed during fasting, critical illness (Non-Thyroidal Illness Syndrome - NTIS), and malnutrition. This suppression is a major contributor to the "Low T3 Syndrome" (decreased serum T3, increased serum rT3) [1] [7].
  • Pharmacological Inhibitors: Severely inhibited by PTU and radiographic contrast agents (iopanoic acid, ipodate) [1] [10]. Hepatic T3 production relies on efficient cellular uptake of T4, mediated by transporters like OATP1 and potentially others. DIO1-generated T3 readily diffuses back into the circulation, contributing to systemic levels [1] [4].
  • Peripheral Tissue Contributions (DIO2 Dominant): Several tissues primarily utilize DIO2 for localized T3 production, contributing minimally to circulating T3 but crucially determining intracellular T3 concentrations:
  • Pituitary Gland: Exhibits very high DIO2 activity. Conversion rates are tightly regulated by thyroid status: Increased in hypothyroidism (upregulated DIO2 expression) and decreased in hyperthyroidism/T4 treatment (downregulated DIO2 and increased DIO3) [1] [4] [10]. This local conversion provides ~50% of the nuclear T3 bound to TRs in thyrotrophs, essential for the negative feedback regulation of TSH secretion. Pituitary DIO2 is relatively resistant to fasting compared to hepatic DIO1 but sensitive to inhibition by iopanoic acid [10].
  • Central Nervous System (CNS): Astrocytes and tanycytes (specialized glial cells lining the 3rd ventricle) express high levels of DIO2. Tanycytes are critical for converting T4 to T3 within the hypothalamic-pituitary-thyroid axis environment. Local T3 production is vital for brain development and function. DIO2 activity in the CNS is upregulated in hypothyroidism. DIO3 is also expressed, providing a mechanism to fine-tune local T3 availability [1] [4] [8]. Transporters like MCT8 are crucial for T4 uptake into neural cells; mutations cause severe neurodevelopmental impairment [4] [8].
  • Skeletal Muscle: A significant site of DIO2-mediated T4 to T3 conversion. Muscle DIO2 contributes to intracellular T3 levels regulating metabolic rate, myocyte differentiation (e.g., favoring type II fast-twitch fibers in hyperthyroidism), and contractile protein expression [1] [5] [8]. Its activity is regulated by thyroid status and possibly by neuromuscular activity and energy demand.
  • Brown Adipose Tissue (BAT): DIO2 is potently induced by cold exposure and catecholamines (via β-adrenergic receptors). Local T3 production is essential for uncoupling protein 1 (UCP1) expression and thermogenesis. The rapid induction involves both transcriptional upregulation and stabilization of DIO2 protein via USP33-mediated deubiquitination [1] [4] [7].
  • Placenta and Fetal Tissues: Expresses predominantly DIO3, protecting the fetus from high maternal T4/T3 levels. DIO2 is also present, allowing controlled local T3 production for specific developmental needs [1] [8]. Conversion efficiency favors inactivation.

Table 2: Tissue-Specific Contributions to T3 Production and Key Characteristics

TissueDominant DeiodinaseContribution to T3 PoolKey RegulatorsPrimary Function of Locally Generated T3
LiverDIO1High (Systemic: ~40-50%)TH Status (↑T3), Nutrition (↓Fasting), PTU, Iopanoic AcidMaintain systemic circulating T3 levels
KidneyDIO1Moderate (Systemic)Similar to LiverMaintain systemic circulating T3 levels
PituitaryDIO2Low (Systemic), High (Local)TH Status (↑Hypo, ↓Hyper/T4), Iopanoic AcidFeedback inhibition of TSH/TRH secretion
CNS (Brain)DIO2 & DIO3Very Low (Systemic), High (Local)TH Status (↑Hypo), Development, MCT8 TransportersBrain development, neuronal function, energy metabolism
Skeletal MuscleDIO2Low (Systemic), Moderate (Local)TH Status (↑Hypo), Activity?Muscle metabolism, fiber type differentiation
Brown Fat (BAT)DIO2Low (Systemic), High (Local)Cold Exposure (↑↑), Catecholamines (β-AR), TH StatusThermogenesis (UCP1 induction)
ThyroidDIO1 & DIO2Low/Moderate (Systemic/Local)TSH (↑), Iodine StatusPotential autocrine/paracrine regulation?
Placenta/FetusDIO3 >> DIO2Negligible (Systemic), Local ControlDevelopment, TH StatusFetal protection (DIO3), Controlled development (DIO2)

Regulatory Mechanisms of Prohormone Activation: Feedback Loops Involving TSH and TRH

The enzymatic pathways converting T4 to T3 are intricately regulated within the framework of the hypothalamic-pituitary-thyroid (HPT) axis, ensuring systemic and tissue-specific thyroid hormone homeostasis:

  • Classical Negative Feedback Loop (Systemic Regulation): The primary regulator of thyroid hormone synthesis and secretion is the negative feedback exerted by T3 on the pituitary and hypothalamus.
  • Hypothalamus: Releases Thyrotropin-Releasing Hormone (TRH).
  • Anterior Pituitary: TRH stimulates thyrotrophs to synthesize and secrete Thyroid-Stimulating Hormone (TSH).
  • Thyroid Gland: TSH binds its receptor (TSHR) on thyroid follicular cells, stimulating iodine uptake, thyroglobulin synthesis, thyroid peroxidase activity, and ultimately the synthesis and secretion of T4 (~80%) and T3 (~20%).
  • Feedback: Circulating T4 and T3, particularly free T3 (fT3), exert negative feedback on the pituitary thyrotrophs and hypothalamic TRH neurons. T4 requires conversion to T3 within these cells (via DIO2) to exert its inhibitory effect. T3 binds to nuclear Thyroid Hormone Receptors (TRs, predominantly TRβ2 in pituitary), leading to suppression of TSH and TRH gene transcription [1] [3] [6]. This establishes an inverse log-linear relationship between serum TSH and fT4/fT3 concentrations. Small decreases in fT4/fT3 lead to exponential increases in TSH secretion, and vice versa [6].
  • Local Regulation of T3 Bioavailability (Tissue-Specific Fine-Tuning): Beyond systemic feedback, the HPT axis interacts with local deiodinase expression to precisely control intracellular T3 levels:
  • Pituitary DIO2/DIO3: As mentioned (Section 1.2), DIO2 activity in thyrotrophs is upregulated in hypothyroidism. This increases local conversion of the remaining T4 to T3, amplifying the intracellular T3 signal and enhancing the sensitivity of the thyrotroph to detect falling T4 levels, thereby potentiating the TSH response [1] [4] [10]. Conversely, hyperthyroidism or T4 administration downregulates pituitary DIO2 and may upregulate DIO3, decreasing local T3 production and contributing to TSH suppression even before serum T3 peaks [1] [4]. This dynamic regulation of intrapituitary T3 generation is a critical component of the feedback loop.
  • Hypothalamic DIO2/DIO3 (Tanycytes): Tanycytes in the mediobasal hypothalamus express DIO2, converting T4 to T3. This locally generated T3 is involved in the feedback inhibition of TRH gene expression in TRH neurons within the paraventricular nucleus (PVN). DIO2 activity here is also regulated by thyroid status and potentially by energy status [1] [4].
  • Peripheral Tissue Adaptation: The systemic feedback loop indirectly influences peripheral T3 generation. For example:
  • Hypothyroidism: Increases hepatic DIO1 expression/activity (attempting to boost T3 production) while simultaneously increasing DIO2 activity in tissues like brain, muscle, and BAT to maintain local T3 levels. DIO3 expression may decrease in some tissues, prolonging T3 half-life [1] [8].
  • Hyperthyroidism: Decreases hepatic DIO1 and peripheral tissue DIO2 activity (reducing T3 production), while increasing DIO3 activity in some tissues (enhancing T3/T4 inactivation) [1] [4].
  • Non-Thyroidal Influences: Local T3 generation is also modulated by factors outside the HPT axis:
  • Cytokines (Illness): Contribute to NTIS by suppressing hepatic DIO1 expression and activity (reducing serum T3), and may also affect DIO2/DIO3 in specific tissues [1] [7].
  • Hormones (e.g., Glucocorticoids, Catecholamines): Dexamethasone can suppress hepatic DIO1. Catecholamines potently induce DIO2 in BAT via β-adrenergic receptors [1] [4] [7].
  • Nutrients: Fasting rapidly suppresses hepatic DIO1, contributing to low T3. Selenium status is critical as deiodinases are selenoproteins [1] [7].
  • Pharmacology: PTU inhibits DIO1; Iopanoic acid inhibits both DIO1 and DIO2; Amiodarone inhibits deiodinases and transport; Propranolol may mildly inhibit conversion [1] [7] [10].

Properties

Product Name

3,3',5-triiodo-L-thyroninate

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

Molecular Formula

C15H11I3NO4-

Molecular Weight

649.96 g/mol

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/p-1/t12-/m0/s1

InChI Key

AUYYCJSJGJYCDS-LBPRGKRZSA-M

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.